1-Cyano-cyclohexanecarboxylic acid tert-butyl ester is an organic compound with the molecular formula C12H19NO2. It is classified as an ester, specifically a cyano-substituted derivative of cyclohexanecarboxylic acid. The compound features a tert-butyl group, a cyano group, and a cyclohexane ring, making it an interesting target for synthetic organic chemistry and potential applications in pharmaceuticals and materials science.
This compound can be synthesized through various methods, typically involving the reaction of cyclohexanecarboxylic acid derivatives with tert-butyl alcohol and cyanide sources. Its relevance spans across organic synthesis and medicinal chemistry.
1-Cyano-cyclohexanecarboxylic acid tert-butyl ester falls under the category of esters and is further classified as a cyano compound due to the presence of the cyano group (-C≡N). Its structural characteristics allow it to participate in various chemical reactions, making it valuable in synthetic pathways.
The synthesis of 1-cyano-cyclohexanecarboxylic acid tert-butyl ester can be accomplished through several methods:
The molecular structure of 1-cyano-cyclohexanecarboxylic acid tert-butyl ester can be represented as follows:
CC(C)(C)OC(=O)C1CCCCC1C#N
.RZLVCVZJXWZQDI-UHFFFAOYSA-N
.1-Cyano-cyclohexanecarboxylic acid tert-butyl ester can undergo several chemical reactions:
The mechanism of action for 1-cyano-cyclohexanecarboxylic acid tert-butyl ester primarily involves its reactivity due to the functional groups present:
The reaction kinetics and mechanisms are influenced by solvent polarity, temperature, and concentration of reactants.
1-Cyano-cyclohexanecarboxylic acid tert-butyl ester has diverse applications in scientific research:
CAS No.:
CAS No.: 101-69-9
CAS No.: 771-91-5
CAS No.: 69722-44-7
CAS No.: 1704-69-4